molecular formula C22H18O3 B12080983 1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one

1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one

Cat. No.: B12080983
M. Wt: 330.4 g/mol
InChI Key: KPEOHUHJHWKEQL-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one is an organic compound with the molecular formula C22H18O3. This compound is known for its unique structural features, which include a benzyloxy group, a hydroxyphenyl group, and a phenylprop-2-en-1-one moiety. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one typically involves the reaction of 4-benzyloxy-2-hydroxybenzaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol, followed by purification through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

(E)-1-(2-hydroxy-4-phenylmethoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C22H18O3/c23-21(14-11-17-7-3-1-4-8-17)20-13-12-19(15-22(20)24)25-16-18-9-5-2-6-10-18/h1-15,24H,16H2/b14-11+

InChI Key

KPEOHUHJHWKEQL-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)/C=C/C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)C=CC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.